molecular formula C27H24FN3O4S B2678803 N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-fluorobenzamide CAS No. 851714-78-8

N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-fluorobenzamide

Cat. No.: B2678803
CAS No.: 851714-78-8
M. Wt: 505.56
InChI Key: WRNYPEQKRIZIFP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an amide, a thioether, an indole, and a benzodioxole. The presence of these functional groups suggests that the compound could have interesting biological activities .


Synthesis Analysis

While the exact synthesis of this compound is not available, compounds with similar structures are often synthesized through condensation reactions or substitution reactions . For example, benzodioxoles can be synthesized through a condensation reaction of catechols and formaldehyde .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the indole and benzodioxole rings. These rings are likely to be planar, and the other functional groups may add additional complexity to the structure .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide group could undergo hydrolysis, and the thioether could potentially be oxidized .

Scientific Research Applications

Antimicrobial and Antifungal Agents

Research into fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial analogs. Microwave-induced synthesis of these compounds led to derivatives that were effective against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in the benzoyl group was crucial for enhancing antimicrobial activity, suggesting that similar structural elements in the specified compound could render it useful in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Novel Insecticides

The unique chemical structure of flubendiamide, featuring novel substituents such as a heptafluoroisopropyl group and a sulfonylalkyl group, showcased extremely strong insecticidal activity against lepidopterous pests. This indicates the potential for structurally complex benzamides to be developed as novel insecticides with unique modes of action, safe for non-target organisms and useful in integrated pest management programs (Tohnishi et al., 2005).

Synthesis and Characterization of Polymers

The synthesis and polymerization of aromatic polyimides, including those derived from benzamides, have been explored for their solubility, thermal degradation properties, and potential applications in material science. These polymers' properties, such as high thermal stability and solubility in organic solvents, make them candidates for various industrial applications, including electronics and coatings (Butt et al., 2005).

Anticancer Agents

Benzothiazole acylhydrazones have been synthesized and identified as promising anticancer agents. This research underscores the potential for benzamide derivatives to serve as a basis for developing novel anticancer therapies, especially those targeting specific cancer cell lines through modulation of tumor properties (Osmaniye et al., 2018).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given the presence of functional groups that are often found in biologically active compounds .

Properties

IUPAC Name

N-[2-[3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O4S/c28-21-7-3-1-5-19(21)27(33)29-11-12-31-15-25(20-6-2-4-8-22(20)31)36-16-26(32)30-14-18-9-10-23-24(13-18)35-17-34-23/h1-10,13,15H,11-12,14,16-17H2,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNYPEQKRIZIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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